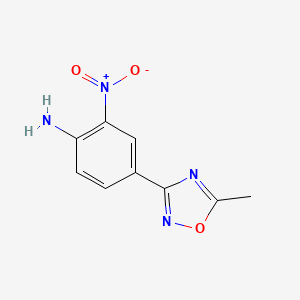
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the oxadiazole ring, which is a crucial part of the compound’s structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar high-temperature reactions with appropriate starting materials. The scalability of these reactions would depend on the availability of the starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-aminoaniline .
Applications De Recherche Scientifique
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals due to its bioactive properties.
Agriculture: The compound and its derivatives have shown potential as pesticides and herbicides.
Material Science: It is used in the development of high-energy materials and explosives due to its stability and energy release properties.
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring instead of a nitro group.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline is unique due to its combination of the oxadiazole ring and the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
92453-48-0 |
|---|---|
Formule moléculaire |
C9H8N4O3 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitroaniline |
InChI |
InChI=1S/C9H8N4O3/c1-5-11-9(12-16-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,10H2,1H3 |
Clé InChI |
PXZKWWNPITYMGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
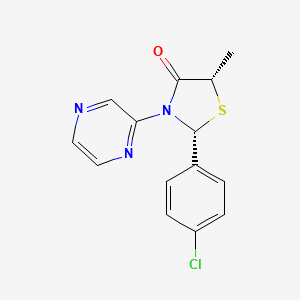
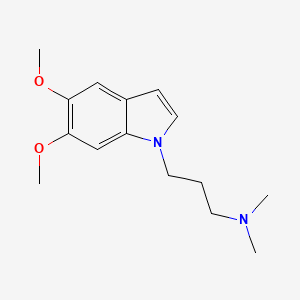


![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
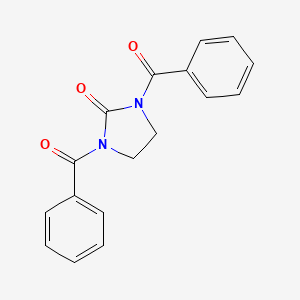
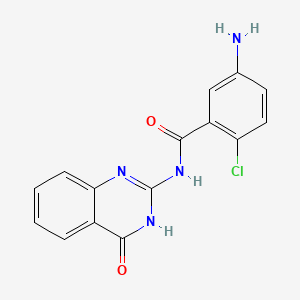
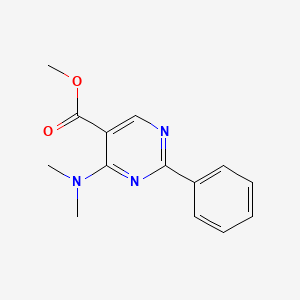
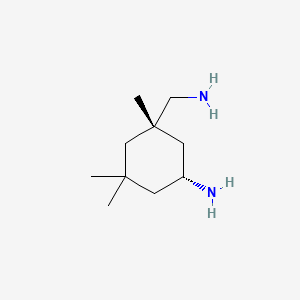
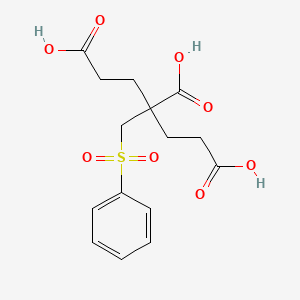
![N-(6-Chloro-4-ethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12928928.png)
